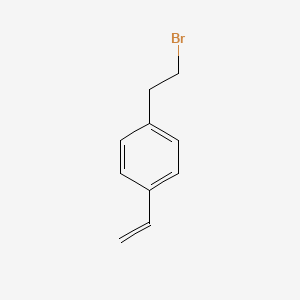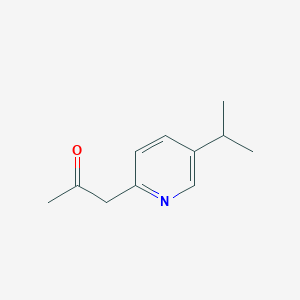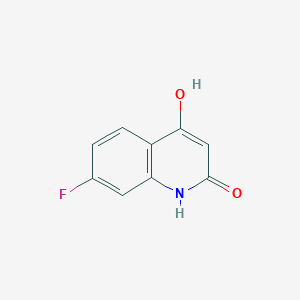![molecular formula C24H30Si2 B13682616 trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)
trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium or potassium hydroxide to facilitate the formation of the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives
Mechanism of Action
The mechanism by which trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. The pathways involved often include nucleophilic substitution and radical-mediated reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Similar in structure but lacks the additional phenyl groups.
Trimethyl(phenylethynyl)silane: Contains an ethynyl group instead of the phenyl groups.
Trimethylsilylbenzene: A simpler compound with only one phenyl ring attached to the silicon atom.
Uniqueness
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane is unique due to its complex structure, which includes multiple phenyl groups attached to the silicon atom. This complexity provides it with distinct chemical properties, making it valuable in specialized applications where simpler silanes may not be effective .
Properties
Molecular Formula |
C24H30Si2 |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C24H30Si2/c1-25(2,3)21-13-9-11-19(17-21)23-15-7-8-16-24(23)20-12-10-14-22(18-20)26(4,5)6/h7-18H,1-6H3 |
InChI Key |
AZSDXVAHZQWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


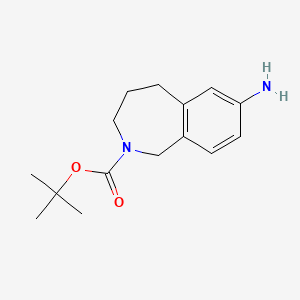
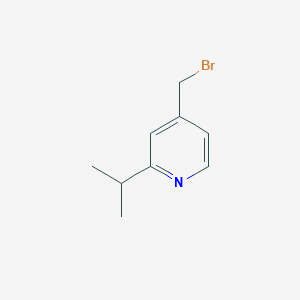

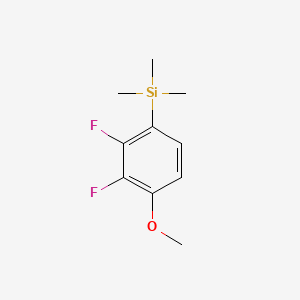
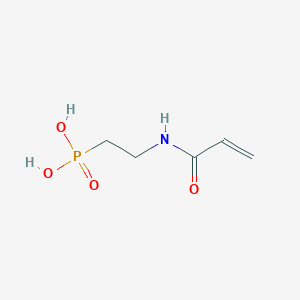
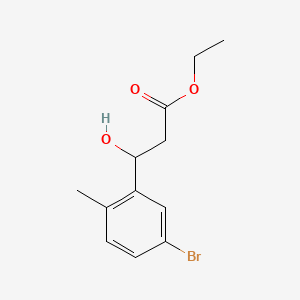
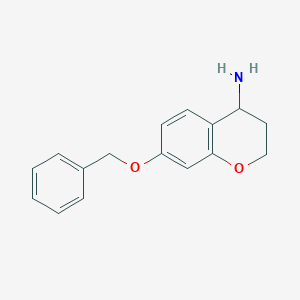
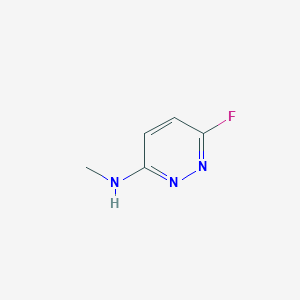

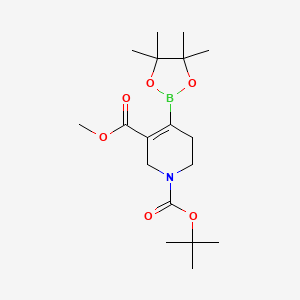
![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
